2-[(2-chlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[(2-chlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-chlorobenzyl chloride with bis(pinacolato)diboron in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran at elevated temperatures to facilitate the formation of the desired boronate ester.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process is carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-chlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronate ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.
Conditions: The reaction is typically carried out in an organic solvent such as tetrahydrofuran or dimethylformamide at temperatures ranging from room temperature to 100°C.
Major Products
The major products of these reactions are biaryl or substituted alkene compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
2-[(2-chlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research due to its versatility in organic synthesis. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and polymers.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of pharmaceutical compounds, particularly in the synthesis of drug candidates.
Industry: Applied in the production of advanced materials, including electronic components and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-chlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The palladium catalyst is regenerated in the process, allowing the reaction to proceed catalytically.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4,4,5,5-tetramethyl-2-(phenylmethyl)-1,3,2-dioxaborolane
- 2-(4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-[(2-chlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific structure, which imparts distinct reactivity and stability. The presence of the 2-chlorophenyl group enhances its utility in cross-coupling reactions, providing access to a wide range of functionalized biaryl compounds.
Properties
CAS No. |
1365565-86-1 |
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Molecular Formula |
C13H18BClO2 |
Molecular Weight |
252.5 |
Purity |
95 |
Origin of Product |
United States |
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